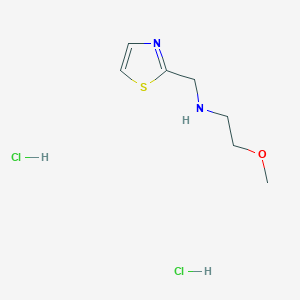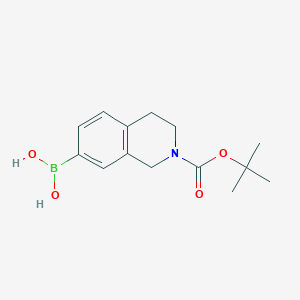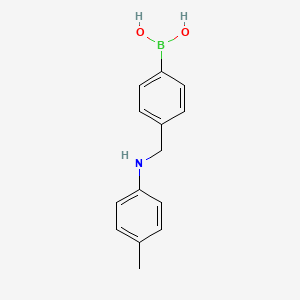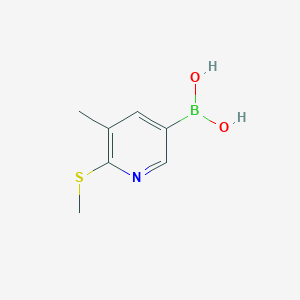![molecular formula C9H7BrN2O2 B3089184 methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-64-1](/img/structure/B3089184.png)
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
概要
説明
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is a derivative of pyrrolopyridine, a structure known for its presence in various biologically active molecules.
作用機序
Target of Action
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a derivative of 1H-pyrrolo[2,3-b]pyridine . The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . By inhibiting FGFRs, the compound disrupts these signaling pathways, affecting the processes they regulate .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Disruption of these pathways can lead to changes in these processes .
Result of Action
The inhibition of FGFRs by the compound can have several effects at the molecular and cellular levels. For example, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature Additionally, the compound’s effectiveness could potentially be affected by the presence of other substances or conditions within the cell or tissue environment
生化学分析
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a pivotal role in cell growth and survival . Additionally, the compound can influence gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby preventing the phosphorylation of tyrosine residues . This inhibition disrupts the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under physiological conditions, with minimal degradation over time . Long-term studies have indicated sustained inhibition of cell proliferation and induction of apoptosis, suggesting that the compound maintains its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in tumor tissues, which enhances its therapeutic efficacy . Additionally, its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it interacts with FGFRs . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound .
科学的研究の応用
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used in the construction of complex heterocyclic systems, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Another brominated pyrrolopyridine derivative with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: A class of compounds with varying substituents on the pyrrolopyridine ring, used in similar applications.
Uniqueness
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrrolopyridine derivatives. Its bromine atom and ester group make it a versatile intermediate in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGVRYPZAQTQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)






![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3089171.png)
![3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3089178.png)
![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
